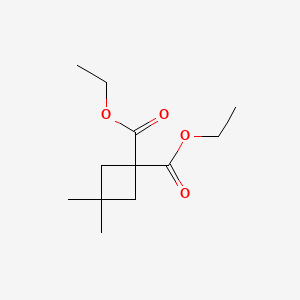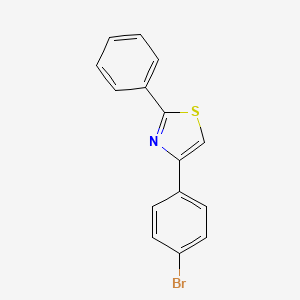
4-(4-Bromophenyl)-2-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of a secondary alcohol derivative through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the molecular structures of synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . A crystal structure of a related compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 4-(4-Bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity . Another study reported the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives have been synthesized for biological efficacy evaluation. Conventional methods and microwave irradiation are used in the synthesis process, with structures confirmed by IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015).
Hydrogen-Bonding Networks
Studies on 2-amino-4-phenyl-1,3-thiazole derivatives, closely related to this compound, reveal insights into their solid-state packing arrays and hydrogen-bonding networks. This research provides valuable information about different packing motifs and hydrogen-bonding interactions (Lynch et al., 2002).
Corrosion Inhibition
The thiazole derivative this compound has been investigated for its corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulation studies provide insights into the interactions between this molecule and the metal surface, supporting its use as a corrosion inhibitor (Kaya et al., 2016).
Steel Corrosion Inhibition
Further studies on similar compounds in acidic media have been conducted to understand their inhibition activity. Such research aids in the development of effective corrosion inhibitors for steel, emphasizing the potential of thiazole derivatives in industrial applications (Obot et al., 2016).
Antimicrobial Activity
Research on this compound derivatives has demonstrated significant antimicrobial activities, including against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Ulusoy et al., 2002).
Direct Arylation in Organic Synthesis
The compound is also explored in organic synthesis, particularly in the palladium-catalyzed direct arylation of thiazoles with aryl bromides. This process is pivotal in creating complex organic molecules for various applications (Yokooji et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . The compound’s targets could be various proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of certain proteins or enzymes, disrupting the normal functioning of cells.
Biochemical Pathways
Given its potential antimicrobial and anticancer activities , it may affect pathways related to cell division, growth, and survival. The downstream effects could include inhibition of cell proliferation and induction of cell death.
Pharmacokinetics
A study on similar compounds has shown promising adme properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . This suggests that the compound may have the ability to kill or inhibit the growth of microbes and cancer cells.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRRTAIYVFVIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
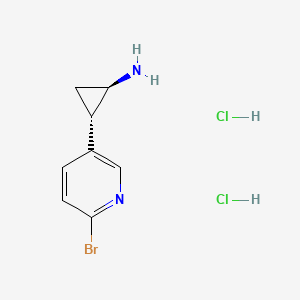
![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)

![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
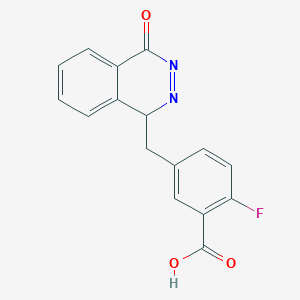
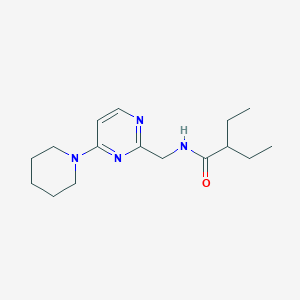

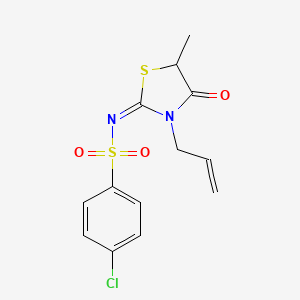
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
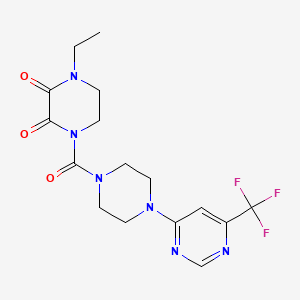
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
